molecular formula C9H11NO2 B1313091 Methyl 3-(3-pyridyl)propionate CAS No. 84199-98-4

Methyl 3-(3-pyridyl)propionate

Cat. No. B1313091
CAS RN: 84199-98-4
M. Wt: 165.19 g/mol
InChI Key: FQRRQPZYIYAPAV-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyridyl)propionate is a chemical compound with the molecular formula C9H11NO2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular structure of Methyl 3-(3-pyridyl)propionate consists of a pyridine ring attached to a propionate ester group . The molecular weight is 165.192 g/mol .


Physical And Chemical Properties Analysis

Methyl 3-(3-pyridyl)propionate has a boiling point of 134°C at 12mmHg and a refractive index of 1.501 . It is a solid at room temperature .

Scientific Research Applications

1. Field: Organic Chemistry “Methyl 3-(3-pyridyl)propionate” is a chemical compound used in organic chemistry . It’s a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .

3. Methods of Application In the mentioned study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis of N-(pyridin-2-yl)amides was performed in toluene via C–C bond cleavage promoted by I2 and TBHP . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

4. Results or Outcomes The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free for the formation of N-(pyridin-2-yl)amides . For the synthesis of 3-bromoimidazopyridines, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Safety And Hazards

Methyl 3-(3-pyridyl)propionate can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl 3-pyridin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRRQPZYIYAPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438138
Record name Methyl 3-(3-pyridyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-pyridyl)propionate

CAS RN

84199-98-4
Record name Methyl 3-(3-pyridyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(pyridin-3-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(3-pyridinyl)propanoic acid (2.50 g, 16.5 mmol) in CH2Cl2 (110 mL) and MeOH (1 mL) was added DMAP (0.010 g, 0.082 mmol) and diisopropylcarbodiimide (4.17 g, 33.1 mmol). The reaction was stirred for 2 hours at 23° C. then saturated aqueous NaHCO3 (100 mL) was added. The mixture was extracted with CH2Cl2 (100 mL) and the combined extracts were dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by flash chromatography on silica gel (elution with 60% EtOAc/hexanes) to provide 2.70 g (99%) of the desired product. MS (DCI/NH3) m/z 166 (M+H)30 .
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Ferretti, M Dukat, M Giannella… - Journal of medicinal …, 2002 - ACS Publications
We have recently identified 3-[(1-methyl)-4,5-dihydro-1H-imidazol-2-yl)methyl]pyridine (homoazanicotine, 8) as a novel nicotinic acetylcholinergic (nACh) receptor ligand. In the present …
Number of citations: 22 pubs.acs.org
J Wang, C Li, Q Zhou, W Wang, Y Hou, B Zhang… - Dalton …, 2015 - pubs.rsc.org
A series of cobaloxime complexes, [Co(III)(dmgH)2(py-mX)Cl] (dmgH = dimethylglyoxime, py-mX = meta-substituted pyridine, X = COOH (2), COOCH3 (3), CH2CH2COOH (6), and …
Number of citations: 22 pubs.rsc.org

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